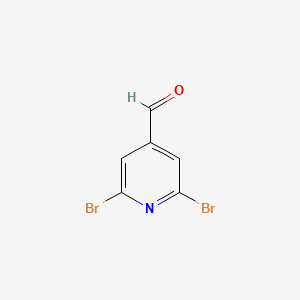

2,6-Dibromoisonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMDNAWSEWSGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376628 | |

| Record name | 2,6-dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316800-46-1 | |

| Record name | 2,6-dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromoisonicotinaldehyde

This technical guide provides a comprehensive overview of 2,6-Dibromoisonicotinaldehyde, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, a plausible synthetic route, key reactions, and potential applications, with a focus on structured data presentation and detailed experimental methodologies.

Chemical Identity and Properties

This compound, also known as 2,6-dibromopyridine-4-carbaldehyde, is a key synthetic intermediate. Its structure is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a formyl (aldehyde) group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,6-dibromopyridine-4-carbaldehyde | [1] |

| Synonyms | 2,6-Dibromo-4-pyridinecarboxaldehyde | [1][] |

| CAS Number | 316800-46-1 | [1] |

| Molecular Formula | C₆H₃Br₂NO | [1][] |

| Molecular Weight | 264.90 g/mol | [] |

| Boiling Point | 327.2 °C at 760 mmHg | [] |

| Density | 2.09 g/cm³ | [] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 9.9-10.1 ppm. The two equivalent protons on the pyridine ring are expected to appear as a singlet in the aromatic region, likely between 8.0 and 8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would likely show a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The carbon atoms of the pyridine ring would appear in the range of 120-160 ppm. The two bromine-substituted carbons (C2 and C6) would be significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong characteristic absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1700-1720 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic ring and the aldehyde, and C-Br stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in three peaks for the molecular ion cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Synthesis of this compound

A direct and detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be devised starting from the commercially available 2,6-dibromopyridine. This proposed synthesis involves a halogen-metal exchange followed by formylation.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Lithiation of 2,6-dibromopyridine: Selective monolithiation at the 4-position of 2,6-dibromopyridine using a strong lithium base at low temperature.

-

Formylation: Quenching the resulting organolithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF).

Detailed Experimental Protocol

Materials:

-

2,6-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dibromopyridine (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Formylation: N,N-Dimethylformamide (1.2 eq), freshly distilled, is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the presence of three key functional groups: two reactive bromine atoms and an aldehyde group. This trifunctional nature makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic molecules.

Suzuki-Miyaura Cross-Coupling Reaction

One of the most powerful applications of aryl bromides is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5][6] This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl substituents at the 2- and/or 6-positions of the pyridine ring.

Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane, toluene, or DMF, often with water)

Procedure:

-

Reaction Setup: To a reaction vessel are added this compound (1.0 eq), the arylboronic acid (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).

-

Degassing: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by several cycles of evacuation and backfilling. A degassed solvent system is then added.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Relevance in Drug Development

While specific biological activity data for this compound is not extensively reported, the isonicotinaldehyde scaffold and its derivatives are known to exhibit a range of biological activities. Substituted pyridines are prevalent in many pharmaceuticals. The presence of the aldehyde group allows for the synthesis of various derivatives such as hydrazones, oximes, and Schiff bases, which are classes of compounds often investigated for their therapeutic potential. Furthermore, the ability to introduce diverse substituents via cross-coupling reactions at the bromine positions makes this compound a valuable starting material for generating libraries of compounds for drug screening programs. The unique electronic properties conferred by the two bromine atoms and the aldehyde group may lead to novel interactions with biological targets.

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Specific toxicity data is not available, but it should be treated as a potentially hazardous substance.

This guide provides a foundational understanding of this compound for research and development purposes. The proposed synthetic and reaction protocols offer a starting point for laboratory work, which may require further optimization.

References

An In-depth Technical Guide to 2,6-Dibromoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dibromoisonicotinaldehyde, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from closely related analogs, particularly 2-bromo-6-methylisonicotinaldehyde and 2,6-dibromopyridine, to project its structural characteristics, physicochemical properties, reactivity, and potential applications. This guide includes postulated synthetic routes with detailed experimental protocols, predicted spectroscopic data, and a discussion of its potential as a versatile building block in the development of novel chemical entities.

Introduction

This compound, also known as 2,6-dibromopyridine-4-carboxaldehyde, is a substituted pyridine featuring two bromine atoms at the 2 and 6 positions and an aldehyde group at the 4 position. The presence of these functionalities on the pyridine ring suggests a high degree of reactivity and synthetic versatility, making it a potentially valuable intermediate for the synthesis of complex heterocyclic molecules. The electron-withdrawing nature of the bromine atoms and the aldehyde group is expected to influence the electronic properties of the pyridine ring, rendering it susceptible to various chemical transformations. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound in research and drug development.

Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring with a formyl group at the C4 position and bromine atoms at the C2 and C6 positions.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is sparse in the literature. The following table summarizes known and predicted properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂NO | Inferred |

| Molecular Weight | 264.90 g/mol | Calculated |

| CAS Number | 316800-46-1 | Alfa Chemistry[1] |

| Appearance | Likely a solid | Inferred from analogs |

| Melting Point | Not available | - |

| Boiling Point | 327.2 °C at 760 mmHg | Kuujia[2] |

| Density | 2.09 g/cm³ | Alfa Chemistry, Kuujia[1][2] |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

| Predicted ¹H NMR | Aldehyde proton (singlet, ~10 ppm), Aromatic protons (singlet, ~8.0-8.5 ppm) | Predicted |

| Predicted ¹³C NMR | Carbonyl carbon (~190 ppm), Aromatic carbons (120-160 ppm) | Predicted |

| Predicted IR (cm⁻¹) | ~1700-1730 (C=O stretch), ~2720, ~2820 (C-H aldehyde stretch) | Predicted |

| Predicted Mass Spec. | Molecular ion peak with characteristic isotopic pattern for two bromine atoms | Predicted |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the initial synthesis of 2,6-dibromopyridine followed by functionalization at the 4-position.

References

An In-depth Technical Guide to 2,6-Dibromoisonicotinaldehyde: A Versatile Intermediate for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 2,6-Dibromoisonicotinaldehyde, a key building block for researchers, scientists, and drug development professionals. This document details the compound's chemical identity, physicochemical properties, a proposed synthetic route, and its potential applications as a versatile intermediate in the synthesis of complex molecules for pharmaceutical research.

Core Data Presentation

A summary of the key physicochemical and computational data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₃Br₂NO |

| Molecular Weight | 264.90 g/mol [2] |

| Density | 2.09 g/cm³[1][2] |

| Boiling Point | 327.2 °C at 760 mmHg[2] |

| Flash Point | 151.7 °C[2] |

| Refractive Index | 1.654[2] |

| Topological Polar Surface Area | 30 Ų[2] |

| XLogP3 | 2.4[2] |

| InChI Key | OVMDNAWSEWSGDV-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=C(C=C(Br)N=C1Br)C=O[2] |

Proposed Experimental Protocols

While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in the public domain, a plausible multi-step synthesis can be proposed based on established methodologies for the synthesis of halogenated pyridines and their subsequent formylation. The following protocols are based on analogous reactions and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 2,6-Dibromopyridine

This initial step involves the synthesis of the key precursor, 2,6-dibromopyridine, from 2,6-dichloropyridine. This method is adapted from patent literature.

Methodology:

-

In a suitable reaction vessel, charge 0.1 mol of 2,6-dichloropyridine, 0.2 mol of sodium bromide, and 0.4 mol of a 40% aqueous solution of hydrobromic acid.

-

Heat the mixture to a reflux temperature of 80-150 °C and maintain for 24 hours.

-

After the reaction is complete, cool the mixture and collect the crude product by filtration.

-

Purify the crude product by recrystallization from ether to obtain 2,6-dibromopyridine.

Step 2: Formylation of 2,6-Dibromopyridine to Yield this compound

This step describes a potential method for the introduction of a formyl group at the 4-position of the pyridine ring via a lithium-halogen exchange followed by quenching with an electrophile. This is a common strategy for the formylation of aryl halides.

Methodology:

-

In a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to facilitate the lithium-halogen exchange.

-

Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 2-3 hours, then slowly warm to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the potential chemical reactivity of this compound.

Caption: Proposed synthetic pathway for this compound.

Caption: Chemical reactivity of this compound as a versatile building block.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the field of medicinal chemistry. The presence of two bromine atoms and an aldehyde functional group on the pyridine scaffold offers multiple reaction sites for chemical modification. This allows for the synthesis of a diverse library of compounds for screening in drug discovery programs.

The bromine atoms are susceptible to a variety of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents at the 2- and 6-positions of the pyridine ring, which can be crucial for modulating the biological activity and pharmacokinetic properties of a molecule.

The aldehyde group serves as a versatile handle for numerous chemical transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo reductive amination to form secondary or tertiary amines. Furthermore, it can participate in condensation reactions to form imines or in Wittig-type reactions to generate alkenes. This dual reactivity makes this compound a powerful tool for the construction of complex molecular architectures with potential therapeutic applications.

References

2,6-Dibromoisonicotinaldehyde: A Versatile Trifunctional Building Block for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromoisonicotinaldehyde, also known as 2,6-dibromopyridine-4-carbaldehyde, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. Its structure is characterized by a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and an aldehyde group at the 4 position. This unique arrangement of three reactive sites—two distinct carbon-bromine bonds and a versatile aldehyde—renders it an exceptionally valuable and adaptable building block for the synthesis of complex molecular architectures.

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing aldehyde group, activates the bromine atoms for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Simultaneously, the aldehyde functionality serves as a handle for a wide array of classical carbonyl chemistries. This trifunctionality allows for a programmed, stepwise, and selective modification of the core structure, providing a powerful platform for creating diverse libraries of novel compounds for drug discovery and other applications.

Synthesis of this compound

The synthesis of this compound can be envisioned from its precursor, 2,6-dibromopyridine, a commercially available starting material. A common and effective method for introducing a formyl group onto an aromatic or heteroaromatic ring is through a metal-halogen exchange followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Proposed Synthetic Workflow

A plausible synthetic route involves the selective monolithiation of 2,6-dibromopyridine at the 4-position, followed by formylation. This selectivity is driven by the directing and activating effects of the pyridine nitrogen and the bromine atoms.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the formylation of bromopyridines.

-

Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dibromopyridine (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe and cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its three reactive sites, allowing for selective and sequential functionalization.

Reactions at the Carbon-Bromine Bonds

The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The presence of the aldehyde may necessitate its protection (e.g., as an acetal) to prevent side reactions under certain basic or nucleophilic conditions.[1]

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the dibromopyridine core with various aryl, heteroaryl, or vinyl boronic acids or esters.[2][3] By carefully selecting the catalyst, ligands, and reaction conditions, either mono- or diarylation of the 2,6-dibromopyridine scaffold can be achieved.[4]

Caption: Suzuki-Miyaura coupling of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine Derivatives [4][5]

| Catalyst / Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Selectivity | Yield (%) |

|---|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Diarylated | Good |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Monoarylated | High |

| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Diarylated | High |

| Pd-PEPPSI-IPr | - | K₂CO₃ | DMF/H₂O | 80-100 | 2-6 | Mono/Diarylated | High |

Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling [4]

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

The Sonogashira coupling enables the introduction of alkyne moieties, forming C(sp²)-C(sp) bonds, which are crucial for extending conjugation and building rigid molecular scaffolds.[6] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[7][8]

Caption: Sonogashira coupling of this compound.

Table 2: General Conditions for Sonogashira Coupling of Bromopyridines [8]

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) |

|---|---|---|---|---|

| Pd(PPh₃)₄, CuI | Et₃N or DiPEA | THF or DMF | Room Temp - 60 | 2 - 16 |

| PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene/H₂O | 50 - 80 | 4 - 24 |

Experimental Protocol: Sonogashira Coupling [8]

-

Setup: To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and copper(I) iodide (CuI, 6-10 mol%) under an inert atmosphere.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a pivotal method for constructing C-N bonds, allowing the introduction of a wide range of primary and secondary amines onto the pyridine core.[9] Achieving selectivity (mono- vs. di-amination) requires careful control over stoichiometry, catalyst system, and reaction time.[10] The presence of the base-sensitive aldehyde group may require milder bases (e.g., K₂CO₃, Cs₂CO₃) or protection-deprotection strategies.[11]

Caption: Buchwald-Hartwig amination of this compound.

Table 3: Catalyst Systems for Buchwald-Hartwig Amination of 2,6-Dibromopyridine [10]

| Catalyst / Precursor | Ligand | Base | Solvent | Temp (°C) | Selectivity |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | Mono/Diarylated |

| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 100 | Monoarylated |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | Mono/Diarylated |

Experimental Protocol: Buchwald-Hartwig Amination [10][12]

-

Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2 eq for mono-amination).

-

Reagents: Add this compound (1.0 eq) and the amine (1.1 eq).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 80-110 °C) with stirring until the starting material is consumed.

-

Work-up and Purification: Cool the mixture, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for numerous transformations, allowing for further diversification of the substituted pyridine scaffold.[13][14]

Caption: Key transformations of the isonicotinaldehyde group.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding isonicotinic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[15]

-

Reduction: Selective reduction to the primary alcohol, (2,6-dibromopyridin-4-yl)methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides a direct route to secondary or tertiary amines.

-

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction by treatment with a phosphonium ylide.

-

Condensation Reactions: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which can be further reduced or used as intermediates.[14]

Logical Workflow for Sequential Functionalization

The distinct reactivity of the functional groups in this compound allows for a logical and controlled synthetic strategy. Often, the more robust cross-coupling reactions are performed first, potentially with the aldehyde group protected, followed by transformations of the aldehyde in the final steps.

Caption: Stepwise functionalization workflow.

Conclusion

This compound is a powerful and versatile synthetic building block. The presence of two addressable bromine atoms and a reactive aldehyde group on a single pyridine scaffold provides chemists with a robust platform for generating molecular diversity. Through strategic application of modern cross-coupling chemistry and classical carbonyl transformations, this intermediate offers an efficient pathway to novel, highly substituted pyridine derivatives for evaluation as potential pharmaceuticals, agrochemicals, and advanced materials. The ability to control the sequence and selectivity of reactions makes it an invaluable tool for professionals in drug discovery and chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. athabascau.ca [athabascau.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]

The Aldehyde Functional Group in 2,6-Dibromoisonicotinaldehyde: A Comprehensive Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromoisonicotinaldehyde is a key heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two bromine atoms on the pyridine ring, in addition to the aldehyde functionality, provides multiple sites for chemical modification, making it a versatile intermediate for the creation of complex molecular architectures. This in-depth technical guide focuses on the chemical reactivity of the aldehyde group in this compound, providing a detailed overview of its participation in a variety of important organic transformations. This document includes theoretical reactivity, representative experimental protocols adapted from related compounds, and quantitative data where available, presented in a clear and accessible format.

Introduction

The isonicotinaldehyde scaffold is a prevalent motif in numerous biologically active compounds. The introduction of bromine atoms at the 2 and 6 positions of the pyridine ring significantly influences the electron density of the ring and, consequently, the reactivity of the aldehyde group at the 4-position. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide will explore the key reactions of the aldehyde group in this compound, including nucleophilic addition, condensation, oxidation, and reduction reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in chemical reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Registry Number | 316800-46-1 |

| Molecular Formula | C₆H₃Br₂NO |

| Molecular Weight | 264.90 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Not available |

| Boiling Point | 327.2 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.98 (s, 1H), 8.15 (s, 2H) (Predicted) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 189.5, 152.1, 142.5, 125.8 (Predicted) |

Chemical Reactivity of the Aldehyde Group

The aldehyde group of this compound is a versatile functional handle for a wide array of chemical transformations. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon readily undergoes attack by various nucleophiles.

Reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) leads to the formation of secondary alcohols.

-

Reaction Scheme: this compound + R-MgX/R-Li → 2,6-Dibromo-α-substituted-pyridin-4-ylmethanol

The addition of a cyanide ion (e.g., from NaCN or KCN) to the aldehyde group forms a cyanohydrin, which is a valuable intermediate for the synthesis of α-hydroxy acids and α-amino alcohols.

-

Reaction Scheme: this compound + HCN/CN⁻ → 2-(2,6-Dibromopyridin-4-yl)-2-hydroxyacetonitrile

Condensation Reactions

The aldehyde group can condense with various nucleophiles, typically involving the initial nucleophilic addition followed by dehydration.

Reaction with primary amines yields imines, also known as Schiff bases. This reaction is often reversible and acid-catalyzed.

-

Reaction Scheme: this compound + R-NH₂ → N-(2,6-Dibromopyridin-4-ylmethylene)-R-amine

The Wittig reaction with phosphorus ylides provides a powerful method for the synthesis of alkenes with a defined double bond position.

-

Reaction Scheme: this compound + Ph₃P=CHR → 4-(Alk-1-enyl)-2,6-dibromopyridine

While this compound lacks α-hydrogens and cannot self-condense via an aldol reaction, it can act as the electrophilic partner in crossed-aldol or Claisen-Schmidt condensations with enolizable aldehydes or ketones.

Oxidation

The aldehyde group is readily oxidized to a carboxylic acid.

-

Reaction Scheme: this compound + [O] → 2,6-Dibromoisonicotinic acid

Common oxidizing agents include potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), and milder reagents like silver oxide (Ag₂O) as in the Tollens' test.[1]

Reduction

The aldehyde can be reduced to a primary alcohol or, under more vigorous conditions, to a methyl group.

Mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) efficiently reduce the aldehyde to the corresponding primary alcohol.[2]

-

Reaction Scheme: this compound + [H] → (2,6-Dibromopyridin-4-yl)methanol

In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or sodium triacetoxyborohydride, NaBH(OAc)₃), the aldehyde can be converted directly to a secondary or tertiary amine. This is a one-pot procedure that combines imine formation and reduction.

-

Reaction Scheme: this compound + R₂NH + [H] → 4-((Dialkylamino)methyl)-2,6-dibromopyridine

Experimental Protocols

The following are representative experimental protocols for key reactions involving the aldehyde group of this compound. These protocols are adapted from procedures for structurally similar compounds and should be optimized for specific substrates and scales.

General Procedure for Reductive Amination

Objective: To synthesize a secondary amine from this compound and a primary amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

Procedure:

-

To a stirred solution of this compound in the chosen solvent, add the primary amine followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Wittig Reaction

Objective: To synthesize a substituted alkene from this compound.

Materials:

-

Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.2 eq)

-

Strong base (e.g., n-butyllithium or sodium hydride) (1.2 eq)

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a suspension of the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the strong base at 0 °C or room temperature.

-

Stir the resulting mixture for 30-60 minutes to generate the ylide (a color change is often observed).

-

Cool the reaction mixture to 0 °C or -78 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with water or saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

General Procedure for Oxidation to Carboxylic Acid

Objective: To synthesize 2,6-dibromoisonicotinic acid.

Materials:

-

This compound (1.0 eq)

-

Potassium permanganate (KMnO₄) (2.0 eq)

-

Acetone/Water mixture

-

Sodium bisulfite

Procedure:

-

Dissolve this compound in a mixture of acetone and water.

-

Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

-

Quench the excess permanganate by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Summary of Reactivity and Potential Applications

The aldehyde group in this compound provides a versatile handle for a multitude of chemical transformations. The electron-withdrawing nature of the flanking bromine atoms enhances the electrophilicity of the carbonyl carbon, facilitating a wide range of nucleophilic additions and condensation reactions. This reactivity profile makes this compound a valuable intermediate in the synthesis of complex heterocyclic compounds with potential applications in drug discovery and materials science. The ability to selectively modify the aldehyde group, while retaining the bromine atoms for subsequent cross-coupling reactions, offers a powerful strategy for the construction of diverse molecular libraries.

Visualizations

Caption: Key reaction pathways of the aldehyde group in this compound.

Caption: General experimental workflow for the reductive amination of this compound.

References

The Versatile Scaffold: A Technical Guide to the Potential Applications of 2,6-Dibromoisonicotinaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromoisonicotinaldehyde, a di-halogenated pyridine derivative, represents a highly versatile and promising scaffold for the synthesis of novel therapeutic agents. The strategic placement of two bromine atoms and a reactive aldehyde group on the pyridine ring offers a trifecta of opportunities for molecular elaboration, enabling the construction of diverse and complex chemical libraries. While direct biological applications of this compound itself are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide explores the potential applications of this scaffold in medicinal chemistry, drawing upon the well-established reactivity of analogous compounds and their proven utility in targeting key biological pathways implicated in a range of diseases, including cancer and inflammatory disorders. We provide an in-depth analysis of its synthetic potential, detailed hypothetical experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Introduction: The Promise of a Privileged Scaffold

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to biological targets. The introduction of halogen atoms, particularly bromine, onto the pyridine ring provides medicinal chemists with powerful tools for synthetic diversification through a variety of cross-coupling reactions.[2] Furthermore, the aldehyde functionality serves as a versatile handle for the introduction of additional pharmacophoric elements through reactions such as reductive amination and condensation.

This compound combines these key features, making it a highly attractive starting material for the synthesis of novel drug candidates. The two bromine atoms at the 2 and 6 positions offer the potential for sequential and site-selective functionalization, allowing for the creation of unsymmetrical derivatives with finely tuned biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₃Br₂NO |

| Molecular Weight | 264.90 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 316800-46-1 |

| SMILES | O=Cc1cc(Br)nc(Br)c1 |

Synthetic Potential and Key Transformations

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The bromine atoms are susceptible to a range of palladium-catalyzed cross-coupling reactions, while the aldehyde group can be readily transformed into a variety of other functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the electron-deficient pyridine ring are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which are common features in many kinase inhibitors and other therapeutic agents.[2]

-

Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon triple bonds, providing access to alkynyl-substituted pyridines.

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds, introducing diverse amine functionalities that can be crucial for target engagement and improving physicochemical properties.

Aldehyde Transformations

The aldehyde group is a versatile functional handle for a variety of chemical transformations.

-

Reductive Amination: The aldehyde can be readily converted to an amine, which can then be further functionalized to introduce diverse side chains.[3]

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic scaffolds.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a route to stilbene-like structures, some of which have shown potent anticancer activity.[4]

Potential Therapeutic Applications

Based on the known biological activities of structurally related compounds, this compound is a promising starting point for the development of novel therapeutics in several key areas.

Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site.[3][6]

Derivatives of this compound could be designed to target various kinases, including those in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[3]

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by derivatives of this compound.

Antineoplastic Agents

Beyond kinase inhibition, derivatives of this compound have the potential to act as antineoplastic agents through other mechanisms.

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[2] Synthetic analogs of combretastatin often feature substituted aromatic rings connected by a linker. The 2,6-disubstituted pyridine core derived from this compound could serve as a bioisostere for one of the aromatic rings in combretastatin-like molecules.

Pyridine-2-carboxaldehyde thiosemicarbazones have demonstrated significant antineoplastic activity. The aldehyde group of this compound can be readily converted to a thiosemicarbazone, offering a potential route to novel anticancer agents. The bromine atoms could be retained or further functionalized to modulate activity and selectivity.

Experimental Protocols (Hypothetical)

The following sections provide detailed hypothetical experimental protocols for the synthesis of potential drug candidates starting from this compound. These are intended as a guide and may require optimization.

General Synthetic Workflow

Caption: A potential synthetic workflow for the development of kinase inhibitors from this compound.

Synthesis of a Mono-arylated Intermediate via Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic acid → 2-Aryl-6-bromoisonicotinaldehyde

Procedure:

-

To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of a Di-substituted Pyridine via a Second Suzuki-Miyaura Coupling

Reaction: 2-Aryl-6-bromoisonicotinaldehyde + Second Arylboronic acid → 2,6-Diarylisonicotinaldehyde

Procedure: Follow the procedure outlined in section 5.2, using the mono-arylated intermediate as the starting material and a second, different arylboronic acid.

Synthesis of a Final Compound via Reductive Amination

Reaction: 2,6-Diarylisonicotinaldehyde + Amine → N-(2,6-Diarylpyridin-4-yl)methanamine

Procedure:

-

Dissolve the 2,6-diarylisonicotinaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the desired primary or secondary amine (1.1 eq).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical biological activity data for a series of compounds that could be synthesized from this compound, targeting a specific kinase (e.g., PI3Kα). This data is for illustrative purposes to guide potential research directions.

| Compound ID | R¹ Substituent (at C2) | R² Substituent (at C6) | R³ Substituent (from aldehyde) | PI3Kα IC₅₀ (nM) |

| DBIA-001 | Phenyl | Bromo | -H | >10,000 |

| DBIA-002 | 4-Methoxyphenyl | Bromo | -H | 5,230 |

| DBIA-003 | 4-Methoxyphenyl | 3-Fluorophenyl | -H | 1,870 |

| DBIA-004 | 4-Methoxyphenyl | 3-Fluorophenyl | -CH₂-Morpholine | 450 |

| DBIA-005 | 4-Methoxyphenyl | 3-Fluorophenyl | -CH₂-Piperazine | 210 |

| DBIA-006 | 3-Aminophenyl | 3-Fluorophenyl | -CH₂-Morpholine | 98 |

Conclusion and Future Directions

This compound is a readily accessible and highly versatile building block with significant untapped potential in medicinal chemistry. Its trifunctional nature allows for the systematic and efficient construction of diverse molecular libraries. Based on the established biological activities of analogous compounds, derivatives of this compound are promising candidates for the development of novel kinase inhibitors and antineoplastic agents.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of a focused library of derivatives, guided by computational modeling and structure-activity relationship (SAR) studies, will be crucial to unlocking the full therapeutic potential of this promising molecule. The detailed synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such research endeavors.

References

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 2. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

The Pivotal Role of 2,6-Dibromoisonicotinaldehyde in the Advancement of Functional Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromoisonicotinaldehyde, a strategically functionalized pyridine derivative, is emerging as a highly versatile building block in the realm of functional materials science. Its unique molecular architecture, featuring two reactive bromine atoms and a nucleophilic aldehyde group, offers a trifecta of opportunities for intricate molecular engineering. This technical guide elucidates the synthesis, chemical properties, and the significant, albeit developing, role of this compound in the design and synthesis of advanced functional materials, including conjugated polymers, metal-organic frameworks (MOFs), and novel components for organic electronics. Detailed experimental protocols for its synthesis and subsequent functionalization are provided, alongside a comprehensive summary of its physicochemical and spectroscopic data.

Introduction

The quest for novel materials with tailored electronic, optical, and structural properties is a driving force in modern chemistry and materials science. Heterocyclic compounds, particularly those based on the pyridine scaffold, are of immense interest due to their intrinsic electronic characteristics and their ability to participate in a wide array of chemical transformations. This compound (also known as 2,6-dibromopyridine-4-carboxaldehyde) is a prime example of a bifunctional building block with significant potential for creating complex and functional molecular architectures. The presence of two bromine atoms at the 2 and 6 positions allows for selective and sequential cross-coupling reactions, while the aldehyde group at the 4-position provides a versatile handle for condensation, olefination, and amination reactions. This guide aims to provide a comprehensive overview of the chemistry of this compound and to highlight its prospective applications in the development of next-generation functional materials.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimentally determined data for this compound, the following table includes a combination of reported data for the compound and its close analogs, as well as predicted values based on established spectroscopic principles.

| Property | Value |

| IUPAC Name | 2,6-dibromopyridine-4-carbaldehyde |

| Synonyms | This compound |

| CAS Number | 316800-46-1 |

| Molecular Formula | C₆H₃Br₂NO |

| Molecular Weight | 264.90 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Melting Point | Not reported; likely >100 °C |

| Boiling Point | Predicted: 327.2°C at 760 mmHg[1] |

| Density | Predicted: 2.09 g/cm³[1][2] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Chloroform) |

| ¹H NMR (Predicted) | δ (ppm): 10.1 (s, 1H, -CHO), 8.0 (s, 2H, Ar-H) |

| ¹³C NMR (Predicted) | δ (ppm): 192 (-CHO), 152 (C-Br), 145 (C-CHO), 125 (CH) |

| IR (Predicted, cm⁻¹) | ~2820, 2720 (C-H, aldehyde), ~1705 (C=O, aldehyde), ~1540, 1450 (C=C, C=N, ring) |

Synthesis and Experimental Protocols

The synthesis of this compound is not widely reported in the literature. However, a plausible and efficient synthetic route can be designed based on the formylation of its readily available precursor, 2,6-dibromopyridine.

Synthesis of 2,6-Dibromopyridine

A common method for the synthesis of 2,6-dibromopyridine involves the halogen exchange reaction of 2,6-dichloropyridine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and a 40% aqueous solution of hydrobromic acid (0.4 mol).[3]

-

Reaction: Heat the mixture to reflux (approximately 80-150 °C) and maintain for 24 hours.[3]

-

Work-up: After cooling to room temperature, the crude product is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent like ether to yield 2,6-dibromopyridine.

Synthesis of this compound

The formylation of 2,6-dibromopyridine can be achieved via a lithium-halogen exchange reaction followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF). The lithiation of dibromopyridines can be complex, with the potential for monolithiation, di-lithiation, or deprotonation of the pyridine ring.[4][5] Careful control of reaction conditions is crucial for selective formylation at the 4-position.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 2,6-dibromopyridine (1.0 equivalent) to the cooled THF. To this solution, slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.[6]

-

Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture at -78 °C.[6]

-

Quenching and Work-up: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Role in Functional Materials Science

The bifunctional nature of this compound makes it a highly attractive monomer for the synthesis of a variety of functional materials. The two bromine atoms serve as handles for cross-coupling reactions to build up extended π-conjugated systems, while the aldehyde group can be used for polymerization or post-synthetic modification.

Conjugated Polymers

This compound can be employed as a key monomer in the synthesis of conjugated polymers through various palladium-catalyzed cross-coupling reactions. These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Potential Polymerization Reactions:

-

Suzuki Polymerization: Copolymerization of this compound with a diboronic acid or diboronic ester comonomer can lead to the formation of π-conjugated polymers. The aldehyde group can be preserved for post-polymerization modification or can be protected and deprotected as needed.

-

Sonogashira Polymerization: Reaction with a di-alkyne comonomer under Sonogashira coupling conditions can yield polymers with alternating pyridine and alkyne units, which often exhibit interesting photophysical properties.[7][8]

-

Buchwald-Hartwig Polymerization: Copolymerization with a diamine can lead to the formation of polymers with nitrogen-containing backbones, which can have applications as charge-transporting materials.[9][10]

Metal-Organic Frameworks (MOFs)

The aldehyde functionality of this compound makes it a valuable building block for the synthesis of functional MOFs. The aldehyde group can be used for post-synthetic modification of the MOF, allowing for the introduction of new functionalities within the pores.[11] Alternatively, the aldehyde can be converted to a carboxylic acid or other coordinating group to act as a linker itself.

Experimental Protocol for Post-Synthetic Modification of an Amine-Containing MOF:

-

MOF Activation: Activate an amine-functionalized MOF (e.g., UiO-66-NH₂) by heating under vacuum to remove solvent molecules from the pores.

-

Imine Condensation: Suspend the activated MOF in a dry, inert solvent (e.g., toluene). Add a solution of this compound in the same solvent and heat the mixture to facilitate imine formation between the aldehyde and the amine groups of the MOF.

-

Washing and Drying: After the reaction is complete, collect the modified MOF by filtration, wash thoroughly with fresh solvent to remove any unreacted aldehyde, and dry under vacuum.

Organic Electronics

Pyridine-based materials are widely used in organic electronics due to their electron-deficient nature, which facilitates electron transport.[5][12] this compound can serve as a precursor for various components of organic electronic devices.

Potential Applications:

-

Electron Transport Materials (ETMs): The electron-withdrawing nature of the pyridine ring and the aldehyde group suggests that derivatives of this compound could function as ETMs in OLEDs.

-

Emissive Materials: Through functionalization of the bromo- and aldehyde groups, the photophysical properties can be tuned to achieve emission in the desired region of the electromagnetic spectrum. For example, Knoevenagel condensation with active methylene compounds can lead to highly fluorescent styryl-type dyes.[1][5]

-

Hole Transport Materials (HTMs): While pyridine itself is electron-deficient, appropriate substitution, for example through Buchwald-Hartwig amination with electron-donating aromatic amines, can lead to materials with suitable HOMO levels for hole transport.[7][13][14][15]

Key Reactions and Transformations

The versatility of this compound stems from the distinct reactivity of its functional groups.

Reactions at the Bromine Atoms

The two bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[4][16][17][18]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[8][19]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[9][10][20][21][22]

Reactions at the Aldehyde Group

The aldehyde group is a versatile functional handle for a range of transformations.

-

Knoevenagel Condensation: Reaction with active methylene compounds to form C=C bonds.[1][5][11][23][24]

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[2][6][14][25][26]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form C-N single bonds.[27][28]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of advanced functional materials. Its bifunctional nature allows for a modular and versatile approach to the construction of complex molecular architectures. While direct applications in materials science are still emerging, the well-established reactivity of its constituent functional groups provides a clear roadmap for its future utilization. Researchers in polymer chemistry, materials science, and drug development are encouraged to explore the potential of this versatile molecule in creating novel materials with tailored properties for a wide range of applications, from organic electronics to catalysis and beyond. The continued development of selective and efficient synthetic methodologies for the functionalization of this and similar pyridine-based scaffolds will undoubtedly pave the way for new discoveries and innovations in functional materials science.

References

- 1. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]

- 2. Formylation - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Step-growth polymerization - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. soc.chim.it [soc.chim.it]

- 24. Facile synthesis of porous organic polymers for the absorption of Pd(ii) ions and organic dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Video: Molecular Weight of Step-Growth Polymers [jove.com]

- 27. Rational design of stable functional metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Visible light induced step-growth polymerization by electrophilic aromatic substitution reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Electrophilic Substitution on the 2,6-Dibromopyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-dibromopyridine scaffold is a crucial building block in the synthesis of a wide array of functionalized molecules, particularly in the realms of pharmaceuticals and materials science. Its utility often stems from the further functionalization of the pyridine ring. This technical guide provides an in-depth exploration of electrophilic substitution reactions on the 2,6-dibromopyridine core. Due to the inherent electronic properties of the pyridine nucleus, compounded by the presence of two deactivating bromine substituents, electrophilic aromatic substitution on this ring is notably challenging. This document summarizes the theoretical underpinnings of this low reactivity, presents data on analogous reactions with related pyridine derivatives, and provides detailed hypothetical and adapted experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The aim is to equip researchers with a comprehensive understanding of the complexities and potential strategies for effecting these transformations.

Introduction: The Challenge of Electrophilic Substitution on 2,6-Dibromopyridine

The pyridine ring, an isoelectronic analogue of benzene, exhibits significantly different reactivity towards electrophiles. The lone pair of electrons on the nitrogen atom makes it a target for electrophiles, and the nitrogen's electronegativity deactivates the ring towards electrophilic aromatic substitution.[1][2] This deactivation is a consequence of the inductive electron withdrawal by the nitrogen atom, which reduces the electron density of the aromatic π-system.

The presence of two bromine atoms at the 2- and 6-positions of the pyridine ring in 2,6-dibromopyridine further exacerbates this deactivation. Bromine, being an electronegative halogen, exerts a strong electron-withdrawing inductive effect, further diminishing the nucleophilicity of the ring. Consequently, electrophilic substitution reactions on 2,6-dibromopyridine are exceedingly difficult and often require harsh reaction conditions. Under such conditions, the pyridine nitrogen can also be protonated or coordinate to a Lewis acid, which further deactivates the ring.

Electrophilic attack, when it does occur on a pyridine ring, is generally directed to the 3- and 5-positions (meta-positions).[1][2] This is because the cationic intermediates formed by attack at the 2-, 4-, or 6-positions have a resonance structure in which the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable.[1]

Due to the scarcity of direct experimental data for electrophilic substitution on 2,6-dibromopyridine, this guide will draw analogies from and present data for more reactive, yet structurally related, pyridine derivatives where such reactions have been successfully performed.

Key Electrophilic Substitution Reactions

Nitration

Nitration of the pyridine ring requires potent nitrating agents and forcing conditions. The reaction of 2,6-dibromopyridine with a mixture of nitric acid and sulfuric acid is expected to be very sluggish. For comparison, the nitration of the less deactivated 2,6-dichloropyridine has been achieved, albeit with difficulty, using a mixture of nitric acid and oleum.[3][4] The nitration of pyridine-2,6-diamines, which are significantly more activated, proceeds more readily.[3] It is anticipated that the nitration of 2,6-dibromopyridine, if successful, would yield 2,6-dibromo-3-nitropyridine.

Table 1: Nitration of Substituted Pyridines (Analogous Systems)

| Starting Material | Nitrating Agent | Product(s) | Yield (%) | Reference |

| 2,6-Dichloropyridine | HNO₃ / Oleum | 2,6-Dichloro-3-nitropyridine | 77 (corrected) | [4] |

| Pyridine-2,6-diamine | HNO₃ / Oleum | 2,6-Diamino-3,5-dinitropyridine | >90 | [3] |

| 2-Hydroxypyridine | Fuming HNO₃ / H₂SO₄ or Oleum | 2-Hydroxy-3,5-dinitropyridine | Not specified | [3] |

Halogenation

The introduction of an additional halogen atom onto the 2,6-dibromopyridine ring via electrophilic halogenation is also a challenging transformation. Due to the already high level of deactivation, forcing conditions, such as high temperatures and the use of a Lewis acid catalyst, would likely be necessary. The expected product of such a reaction would be 2,6-dibromo-3-halopyridine.

Table 2: Halogenation of Substituted Pyridines (Analogous Systems)

| Starting Material | Halogenating Agent | Product(s) | Yield (%) | Reference |

| 2-Substituted Pyridines | LiCl or HCl / Phosphine Reagent | 2-Substituted-x-chloropyridines | Moderate to Good | [5] |

| Pyridine | Br₂ / Pyridinium salts | Brominated pyridines | Not specified | [6] |

Sulfonation

Direct sulfonation of pyridine is known to be difficult, often requiring high temperatures and the use of oleum. For 2,6-dibromopyridine, these conditions would be even more critical. The anticipated product is 2,6-dibromopyridine-3-sulfonic acid.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible for pyridine and its derivatives.[1] The nitrogen atom readily complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a pyridinium salt.[7] This not only deactivates the ring to an even greater extent but also prevents the catalyst from activating the alkyl or acyl halide. While some Friedel-Crafts-type reactions have been reported for alkenes with the aid of AlCl₃ and 2,6-dibromopyridine, this involves the pyridine derivative as a reagent to assist the reaction, not as the substrate for acylation.[8]

Experimental Protocols (Adapted and Hypothetical)

Disclaimer: The following protocols are adapted from procedures for less deactivated pyridine derivatives or are hypothetical. They should be considered as starting points for optimization and should be performed with extreme caution due to the use of hazardous reagents and potentially harsh reaction conditions.

Hypothetical Protocol for the Nitration of 2,6-Dibromopyridine

Objective: To synthesize 2,6-dibromo-3-nitropyridine.

Reagents:

-

2,6-Dibromopyridine

-

Fuming Nitric Acid (90%)

-

Oleum (20% SO₃)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of oleum (20 mL) to 0-5 °C in an ice-salt bath.

-

Slowly add 2,6-dibromopyridine (1.0 g, 4.22 mmol) to the cold oleum with stirring, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, slowly add fuming nitric acid (5 mL) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition of nitric acid, slowly warm the reaction mixture to room temperature and then heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (100 g).

-

Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Adapted Protocol for the Bromination of 2,6-Dibromopyridine

Objective: To synthesize 2,3,6-tribromopyridine.

Reagents:

-

2,6-Dibromopyridine

-

Bromine

-

Iron(III) Bromide (FeBr₃)

-

Carbon Disulfide (CS₂)

-

Sodium Thiosulfate solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve 2,6-dibromopyridine (1.0 g, 4.22 mmol) in carbon disulfide (20 mL).

-

Add anhydrous iron(III) bromide (0.1 g, 0.34 mmol) to the solution.

-

From the dropping funnel, add a solution of bromine (0.34 mL, 6.6 mmol) in carbon disulfide (10 mL) dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 48 hours. Monitor the reaction by GC-MS.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into an aqueous solution of sodium thiosulfate (50 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Visualizations

Reaction Pathway Diagrams

Caption: General mechanism of electrophilic substitution on 2,6-dibromopyridine.

Experimental Workflow

Caption: A typical experimental workflow for an electrophilic substitution reaction.

Conclusion

Electrophilic substitution on the 2,6-dibromopyridine ring is a synthetically challenging endeavor due to the strong deactivating effects of both the pyridine nitrogen and the two bromine substituents. Standard electrophilic aromatic substitution conditions are often insufficient, and more forcing conditions are required, which can lead to low yields and side reactions. This guide has outlined the theoretical basis for this low reactivity and has provided a framework for approaching these reactions through adapted and hypothetical protocols based on related, more reactive systems. Further research and development of novel catalytic systems are necessary to unlock the full potential of 2,6-dibromopyridine as a versatile scaffold for the synthesis of complex molecules in drug discovery and materials science. Researchers should proceed with caution, using the information provided herein as a guide for methodical investigation and optimization.

References

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. youtube.com [youtube.com]